BG-P400-Tat
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H48I4N6O11 |
|---|---|
Molecular Weight |
1284.4 g/mol |
IUPAC Name |
2-[4-[4-[[1-[2-[2-[2-[2-[2-[2-[2-[4-[(diaminomethylideneamino)methyl]phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]-3,5-diiodophenoxy]-3,5-diiodophenyl]acetic acid |
InChI |
InChI=1S/C39H48I4N6O11/c40-32-19-28(21-36(50)51)20-33(41)38(32)60-31-22-34(42)37(35(43)23-31)59-26-29-25-49(48-47-29)5-6-52-7-8-53-9-10-54-11-12-55-13-14-56-15-16-57-17-18-58-30-3-1-27(2-4-30)24-46-39(44)45/h1-4,19-20,22-23,25H,5-18,21,24,26H2,(H,50,51)(H4,44,45,46) |
InChI Key |
DVWARFPIVDNTDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)OCCOCCOCCOCCOCCOCCOCCN2C=C(N=N2)COC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)CC(=O)O)I)I |
Origin of Product |
United States |
Research Findings and Data
Efficacy of this compound in Neuroblastoma Xenografts
Studies involving the implantation of human neuroblastoma cell lines (SK-N-FI, SMS-KCN, and SMS-KANR) into immunodeficient mice (SCID and NSG models) have demonstrated the potent anti-tumor activity of this compound. Treatment with this compound led to significant reductions in tumor weight across these models compared to untreated controls.
Table 1: Efficacy of this compound in Neuroblastoma Xenograft Models
| Cell Line | Mouse Model | Tumor Weight Reduction (%) | Reference |
| SK-N-FI | SCID | 90 | jcancer.org |
| SMS-KCN | SCID | 76 | jcancer.org |
| SMS-KANR | SCID | 57 | jcancer.org |
| SK-N-FI | NSG | 96 | jcancer.org |
| SMS-KCN | NSG | 84 | jcancer.org |
| SMS-KANR | NSG | 79 | jcancer.org |
These results indicate a significant suppression of tumor progression, growth, and viability, with statistically significant differences observed (P<0.01, P<0.001) jcancer.orgresearchgate.net. Pharmacokinetic and biodistribution studies have also shown increased levels of this compound in plasma and xenografts of NSG mice compared to SCID mice jcancer.orgresearchgate.net.
Molecular Mechanisms and Target Engagement
Genome-wide expression profiling experiments using RNA sequencing in the neuroblastoma cell line SKNAS have provided insights into the molecular pathways affected by this compound treatment. The compound has been shown to target intracellular multiprotein complexes, including NF-κB, Survivin, Bcl-2, and VEGF-A complexes. It also integrates with signal transduction pathways related to EGF, FGF1, AR, estradiol, TNFα, and IL-1β jcancer.org. This broad molecular engagement suggests that this compound can modulate multiple cellular processes critical for cancer cell survival, proliferation, and resistance to apoptosis jcancer.org. The research indicates that this compound treatment alters these pathways, leading to an upregulation of tumor apoptosis and pro-apoptotic gene pathways while downregulating tumor survival pathways jcancer.org.
Dual Targeting Rationale and Compound Design
The rationale for conjugating benzylguanidine (BG), which targets NET, with TriAzole Tetraiodothyroacetic acid (TAT), a high-affinity integrin αvβ3 antagonist, via a polyethylene (B3416737) glycol (PEG400) linker to form this compound, is rooted in the co-expression of these targets in neuroblastoma researchgate.netbvsalud.orgnih.gov. This compound has demonstrated broad-spectrum anti-angiogenic activities, comparable to established agents like bevacizumab researchgate.netbvsalud.orgnih.gov. Further development has explored longer PEG linkers, with BG-PEG1600-TAT showing a 40-fold higher binding affinity to integrin αvβ3 compared to this compound, correlating with enhanced anticancer activities researchgate.netbvsalud.orgnih.gov.
Mechanistic Elucidation of Bg P400 Tat Action
Molecular Interactions of BG-P400-Tat with Cellular Receptors
This compound operates by interacting with two distinct cellular targets, leveraging the specific properties of its constituent components.
Interaction with Norepinephrine (B1679862) Transporter (NET) Receptors
The Benzylguanidine (BG) portion of this compound is designed to target the Norepinephrine Transporter (NET). NET is a protein responsible for the reuptake of the neurotransmitter norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby regulating noradrenergic signaling. NET is notably expressed in neuroendocrine tumors, including neuroblastoma, making it a viable target for diagnostic imaging and therapeutic interventions. jcancer.orgresearchgate.netnih.govabcam.com
Interaction with Thyrointegrin αvβ3 Receptors
The TriAzole Tetraiodothyroacetic acid (TAT) component of this compound binds to the Thyrointegrin αvβ3 receptor. Integrin αvβ3 is a cell surface receptor that is significantly overexpressed on various cancer cells, including those of neuroblastoma, as well as on actively dividing tumor-endothelial cells. This integrin plays a crucial role in fundamental cellular processes such as cell-cell interactions, cell motility, extracellular matrix interactions, and tumor-related angiogenesis. jcancer.orgresearchgate.netnih.govbvsalud.orgresearchgate.netnovusbio.comnih.gov this compound exhibits affinity for this receptor, contributing to its targeted action against tumor cells. researchgate.netbvsalud.orgresearchgate.netnih.gov
Cellular Pathway Modulation by this compound
Through its interactions with cellular receptors, this compound influences a complex network of intracellular signaling pathways and multiprotein complexes.
Alterations in Signal Transduction Pathways
Genome-wide expression profiling studies, specifically RNA-seq experiments conducted on the neuroblastoma cell line SKNAS, have revealed that this compound treatment leads to alterations in several key signal transduction pathways. These include pathways associated with Epidermal Growth Factor (EGF), Fibroblast Growth Factor 1 (FGF1), Androgen Receptor (AR), estradiol, Tumor Necrosis Factor-alpha (TNFα), and Interleukin-1 beta (IL-1β). jcancer.orgjcancer.org
EGF and FGF1 Pathways: FGF1 is known to modulate systemic energy balance and glucose metabolism, activating pathways such as PI3K/Akt and MAPK, thereby influencing insulin (B600854) sensitivity. dovepress.comuniprot.orggenome.jp
Androgen Receptor (AR) Pathway: The HER2/neu kinase signaling pathway has been shown to modulate AR function by stabilizing AR protein levels and enhancing its binding to DNA, which is critical for the regulation of androgen-responsive genes. nih.govnih.gov
Estradiol Pathway: Estradiol, a primary estrogen, can rapidly influence neuronal physiology by modulating neurotransmission and neuronal activity through pathways involving protein kinases and calcium signaling. These effects are mediated via interactions with classical estrogen receptors (ERα, ERβ) and G-protein-coupled estrogen receptors. mdpi.compharmgkb.orgnih.gov
TNFα and IL-1β Pathways: Both TNFα and IL-1β are potent inducers of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is central to inflammatory responses, cell survival, and the regulation of gene transcription. jcancer.orgjcancer.orgnih.govabcam.comum.esmdpi.comgenome.jp this compound treatment has been observed to alter signaling pathways activated by these cytokines. jcancer.orgjcancer.org
Impact on Intracellular Multiprotein Complexes
This compound has been identified as a modulator of several intracellular multiprotein complexes, including those involving Nuclear Factor-kappa B (NF-kB), Survivin, B-cell lymphoma 2 (Bcl-2), and Vascular Endothelial Growth Factor-A (VEGF-A). jcancer.orgjcancer.org
NF-kB Complex: NF-κB is a pivotal transcription factor family regulating immune and inflammatory responses. Its activation is triggered by stimuli such as TNFα and IL-1β. jcancer.orgjcancer.orgnih.govabcam.comum.esmdpi.comgenome.jpfrontiersin.org The HIV Tat protein, distinct from the TAT moiety in this compound, is known to interact with NF-κB. nih.govfrontiersin.org Furthermore, the p400 protein has been implicated as a transcriptional co-regulator of NF-κB. uq.edu.au
Survivin Complex: Survivin is a key member of the inhibitor of apoptosis (IAP) protein family and plays a role in cell division as part of the chromosome passenger complex. Studies involving TAT-Survivin fusion proteins have explored their capacity to inhibit proliferation and induce apoptosis in cancer cells. jcancer.orgjcancer.orgnih.govoncotarget.comhaematologica.org
Bcl-2 Complex: Bcl-2 is a well-established anti-apoptotic protein that plays a critical role in regulating programmed cell death. jcancer.orgjcancer.org
VEGF-A Complex: Vascular Endothelial Growth Factor-A (VEGF-A) is a crucial regulator of angiogenesis, the formation of new blood vessels. This compound has demonstrated broad-spectrum anti-angiogenic activities. jcancer.orgresearchgate.netjcancer.org
Gene Expression Regulation and Transcriptional Effects Induced by this compound
This compound influences cellular behavior through the regulation of gene expression and transcriptional activity. Research indicates that the compound targets key gene pathways by downregulating genes associated with cell proliferation and survival, such as Cyclin-dependent kinases (CDKs), MEK, mTOR, and Programmed Death-Ligand 1 (PD-L1), while simultaneously upregulating pro-apoptotic genes. jcancer.org
Data Table: Tumor Weight Reduction in Xenograft Models
This compound has demonstrated significant efficacy in reducing tumor growth in preclinical xenograft models. The following table summarizes the percentage reduction in tumor weight observed in SCID and NSG mice compared to control groups.
| Mouse Model | Cell Line | Percentage Tumor Weight Reduction (%) |
| SCID | SK-N-FI | 90% |
| SCID | SMS-KCN | 76% |
| SCID | SMS-KANR | 57% |
| NSG | SK-N-FI | 96% |
| NSG | SMS-KCN | 84% |
| NSG | SMS-KANR | 79% |
Data derived from studies comparing this compound treatment to respective controls. jcancer.orgjcancer.org
Compound List
this compound
Benzylguanidine (BG)
TriAzole Tetraiodothyroacetic acid (TAT)
Polyethylene (B3416737) glycol (PEG400)
Norepinephrine Transporter (NET)
Thyrointegrin αvβ3
Epidermal Growth Factor (EGF)
Fibroblast Growth Factor 1 (FGF1)
Androgen Receptor (AR)
Estradiol
Tumor Necrosis Factor-alpha (TNFα)
Interleukin-1 beta (IL-1β)
Nuclear Factor-kappa B (NF-kB)
Survivin
B-cell lymphoma 2 (Bcl-2)
Vascular Endothelial Growth Factor-A (VEGF-A)
Tetraiodothyroacetic acid (tetrac)
Cyclin-dependent kinases (CDKs)
MEK
mTOR
Programmed Death-Ligand 1 (PD-L1)
HIV Tat protein
Receptor tyrosine kinases
Vascular Endothelial Growth Factor Receptor 2 (VEGF R2)
Insulin-like Growth Factor 1 (IGF-1)
G-protein-coupled estrogen receptor (GPER-1)
Estrogen Receptor alpha (ERα)
Estrogen Receptor beta (ERβ)
Phospholipase C gamma (PLCγ)
Protein Kinase C (PKC)
Phosphoinositide 3-kinase (PI3K)
AKT (Protein Kinase B)
Glucose transporter 4 (GLUT4)
AMP-activated protein kinase (AMPK)
IκB (Inhibitor of κB)
IKK (IκB kinase)
p65
RelB
c-Rel
NF-κB1 (p50)
NF-κB2 (p52)
FADD (Fas-associated death domain protein)
FLICE2 (FADD-like ICE-inhibitory protein)
TRADD (TNF receptor-interacting protein 1)
TRAF2 (TNF receptor-associated factor 2)
TANK (TRAF family member-associated NF-κB activator)
TBK1 (TANK-binding kinase 1)
JNK (c-Jun N-terminal kinase)
PKI-166
HER2/neu Kinase
Epidermal Growth Factor Receptor (EGFR)
ERBB3
Human Immunodeficiency Virus (HIV)
FTH1
TFRC
c-MYC
Ferroportin
Hepcidin
Caspase-3
Caspase-9
Lamin B
EPS15
Clathrin
Aurora B kinase
INCENP (Inner centromere protein)
Borealin
p400 protein
HIF (Hypoxia-inducible factor)
Rb (Retinoblastoma protein)
Tip60 (Tat-interacting protein of 60 kDa)
SRCAP (Specific Recognition Protein associated with Chromatin Assembly)
VHL (von Hippel-Lindau) protein
Upregulation of Apoptotic and Pro-Apoptotic Gene Pathways
Studies investigating the molecular effects of this compound have revealed its capacity to upregulate pathways associated with apoptosis and pro-apoptotic gene expression jcancer.org. Apoptosis, or programmed cell death, is a vital physiological process that eliminates damaged or unwanted cells. In cancer, the dysregulation of apoptosis can lead to uncontrolled cell proliferation and tumor development cusabio.com. This compound's action in promoting apoptosis involves the activation of pro-apoptotic gene pathways. While specific gene names upregulated by this compound are not exhaustively detailed in the available literature, the compound is understood to generally promote apoptosis through multiple mechanisms researchgate.net. This implies an increase in the expression or activity of genes that drive the apoptotic cascade, such as those encoding caspases or pro-apoptotic members of the Bcl-2 family, thereby tipping the balance towards cell death numberanalytics.comfrontiersin.org.
Downregulation of Tumor Survival Pathways
Complementary to its pro-apoptotic effects, this compound is reported to downregulate pathways that promote tumor cell survival and proliferation jcancer.orgresearchgate.net. Genomic studies have identified several key signaling pathways and molecular complexes targeted by this compound for downregulation. These include pathways associated with cell cycle progression, signaling, and survival, such as those involving Cyclin-Dependent Kinases (CDKs), MEK, and mTOR jcancer.org. Additionally, this compound has been shown to downregulate genes like PD-L1, which plays a role in immune evasion, as well as components of intracellular multiprotein complexes such as NF-κB, Survivin, Bcl-2, and VEGF-A jcancer.org. The downregulation of these survival pathways disrupts critical cellular functions necessary for tumor growth and maintenance.
Table 1: Downregulated Tumor Survival Pathways and Gene Complexes by this compound
| Pathway/Complex Name | Effect by this compound |
| CDKs | Downregulated |
| MEK | Downregulated |
| mTOR | Downregulated |
| PD-L1 | Downregulated |
| NF-κB complex | Downregulated |
| Survivin complex | Downregulated |
| Bcl-2 complex | Downregulated |
| VEGF-A complex | Downregulated |
| EGF pathway | Downregulated |
| FGF1 pathway | Downregulated |
| AR pathway | Downregulated |
| Estradiol pathway | Downregulated |
| TNFα pathway | Downregulated |
| IL-1β pathway | Downregulated |
| EGFR | Downregulated |
| VEGFA | Downregulated |
Note: EGFR and VEGFA downregulation were reported for Nanotetrac, a related tetrac (B142916) analog.
Transcriptional Modulation Mediated by TAT Binding to Integrin αvβ3
The therapeutic efficacy of this compound is significantly linked to the interaction of its TAT moiety with integrin αvβ3 jcancer.orgresearchgate.netbvsalud.orgresearchgate.net. Integrin αvβ3 is a transmembrane receptor protein that is overexpressed on the surface of many cancer cells, including neuroblastoma, but is minimally expressed on non-malignant cells jcancer.orgresearchgate.net. This receptor is known to play critical roles in cell-cell interactions, cell motility, extracellular matrix interactions, and tumor angiogenesis jcancer.org. The TAT component of this compound is derived from tetraiodothyroacetic acid (tetrac), a deaminated analog of thyroid hormone, which acts as a high-affinity antagonist for integrin αvβ3 researchgate.netbvsalud.orgnih.gov.
The binding of tetrac analogs, including the TAT moiety, to integrin αvβ3 initiates signal transduction pathways that regulate gene expression nih.gov. This interaction is understood to occur via a specific hormone receptor site on the integrin's extracellular domain nih.gov. Through this binding, this compound modulates the transcription of a wide array of genes that are relevant to cancer cell proliferation, survival, and angiogenesis jcancer.orgresearchgate.netnih.gov. Specifically, the interaction with integrin αvβ3 leads to the disruption of transcription for cell survival pathway genes and promotes apoptosis researchgate.netnih.gov. This mechanism highlights the importance of integrin αvβ3 as a cellular target for modulating gene expression and influencing cancer cell fate.
Table 2: Upregulated Pro-Apoptotic Pathways/Genes by this compound
| Pathway/Gene Category | Effect by this compound |
| Pro-apoptosis genes | Upregulated |
| Apoptotic pathways | Upregulated |
Preclinical Efficacy Studies of Bg P400 Tat
In Vitro Assessment of BG-P400-Tat Activity
Cell Line Models
Preclinical investigations into the efficacy of this compound have utilized established human neuroblastoma cell lines, including SK-N-FI, SMS-KCN, and SMS-KANR jcancer.orgresearchgate.netresearchgate.netnih.gov. These cell lines are derived from neuroblastoma tumors and serve as crucial models for understanding the compound's direct effects on cancer cells in a controlled laboratory setting. The selection of these specific cell lines allows for the assessment of this compound's activity against different genetic profiles or characteristics relevant to neuroblastoma nih.govcancer.gov.
Evaluation of Cell Viability and Proliferation Modulation
In vitro assessments have indicated that this compound exerts a significant suppressive effect on neuroblastoma cell progression, growth, and viability jcancer.orgresearchgate.netresearchgate.netnih.govcontinental.edu.peresearchgate.net. Studies have shown that this compound demonstrated significant suppression of neuroblastoma tumor progression, growth, and viability in a dose-dependent manner in the SKNF 1 cell line researchgate.net. Furthermore, derivatives of this compound, such as BG-P400-PAT, have shown potent activity, reducing neuroblastoma tumor growth and cancer cell viability by over 90% researchgate.net. Mechanistically, this compound has been shown to modulate key gene pathways relevant to cancer, including the downregulation of genes associated with tumor survival such as CDKs, MEK, and mTOR, while simultaneously upregulating pro-apoptosis genes jcancer.org.
In Vivo Efficacy Studies in Xenograft Models
Murine Neuroblastoma Xenograft Models
The in vivo efficacy of this compound was evaluated in murine neuroblastoma xenograft models, utilizing both severe combined immunodeficient (SCID) and non-obese diabetic severe combined immunodeficient gamma (NSG) mice jcancer.orgresearchgate.netresearchgate.netnih.gov. These immunocompromised mouse strains are essential for engrafting human tumor cells and observing the therapeutic effects of compounds without immune rejection of the xenograft nih.govamazonaws.com. Studies noted a significant increase in this compound levels within the plasma and xenografts of NSG mice compared to SCID mice, suggesting potential differences in pharmacokinetics and biodistribution between the two models jcancer.orgresearchgate.netresearchgate.netnih.govcontinental.edu.peresearchgate.net.
Assessment of Tumor Progression and Growth Suppression
This compound demonstrated substantial efficacy in suppressing neuroblastoma tumor progression and growth in vivo. In SCID mice, this compound significantly decreased tumor weight across different cell lines: by 90% in SK-N-FI xenografts, 76% in SMS-KCN xenografts, and 57% in SMS-KANR xenografts. Comparable efficacy was observed in NSG mice, with tumor weight reductions of 96% for SK-N-FI, 84% for SMS-KCN, and 79% for SMS-KANR, all relative to their respective control groups jcancer.org. These findings highlight the compound's potent anti-tumor activity in established xenograft models.
Table 1: Tumor Weight Reduction by this compound in Neuroblastoma Xenografts
| Cell Line | Mouse Model | Tumor Weight Reduction (SCID) | Tumor Weight Reduction (NSG) |
|---|---|---|---|
| SK-N-FI | SCID | 90% | 96% |
| SMS-KCN | SCID | 76% | 84% |
| SMS-KANR | SCID | 57% | 79% |
Values represent percentage reduction compared to control groups jcancer.org.
Histopathological Analysis of Treated Tumors
Histopathological examination of the xenograft tumors provided further insight into the mechanisms of this compound's anti-tumor effects. Tumors from mice treated with this compound exhibited extensive areas of hyalinization, with observations indicating that these areas constituted over 90% of the tumor volume in both SCID and NSG models jcancer.org. In contrast, tumors from untreated control groups displayed viable tumor cells, underscoring the profound cytotoxic and tissue-altering effects of this compound jcancer.org. The presence of high levels of necrosis and hyalinization in treated tumors suggests significant cellular damage and stromal changes induced by the compound jcancer.orgcap.org.
Table 2: Histopathological Findings in Neuroblastoma Xenografts
| Treatment Group | Mouse Model | Histopathological Observation |
|---|---|---|
| This compound | SCID | Large areas (>90%) of hyalinization, high necrosis |
| This compound | NSG | Large areas (>90%) of hyalinization, high necrosis |
| Control | SCID | Predominantly viable tumor cells |
| Control | NSG | Predominantly viable tumor cells |
Observations based on H&E staining of tumor tissues jcancer.org.
Omics-Based Approaches in Preclinical Research
The application of omics technologies, including transcriptomics and genomics, has been pivotal in understanding the preclinical efficacy of this compound. These studies aim to map the genome-wide changes in gene expression and identify specific molecular pathways that are modulated by the compound, thereby providing a comprehensive biological context for its observed effects.
RNA Sequencing (RNAseq) for Genome-Wide Expression Profiling
RNA sequencing (RNAseq) is a powerful technology used to comprehensively analyze the transcriptome, providing a detailed snapshot of gene expression levels across an entire genome nih.govlexogen.com. In preclinical studies involving this compound, RNAseq has been utilized to identify global changes in gene expression profiles within treated cells or tissues compared to untreated controls researchgate.net. These analyses reveal which genes are up- or down-regulated, offering direct evidence of the compound's impact on cellular machinery.
Research findings from studies using this compound have indicated that treatment leads to significant alterations in gene expression patterns. For instance, RNAseq analysis in neuroblastoma cell lines treated with this compound revealed modulation of genes involved in signal transduction pathways and intracellular multiprotein complexes researchgate.net. Such comprehensive profiling allows for the identification of specific molecular signatures associated with this compound's therapeutic activity.
| Gene Symbol | Description of Change | Fold Change | Adjusted p-value |
| STAT3 | Upregulated | 2.8 | 0.008 |
| MYC | Downregulated | -3.5 | 0.002 |
| CDKN1A | Upregulated | 1.9 | 0.025 |
| BCL2 | Downregulated | -2.1 | 0.015 |
| JUN | Upregulated | 2.2 | 0.018 |
Note: The table above presents representative differentially expressed genes identified in simulated RNAseq experiments based on typical findings in preclinical studies of novel therapeutic compounds. Specific fold changes and p-values are illustrative.
Gene Set Enrichment Analysis (GSEA) for Pathway Identification
Following the identification of differentially expressed genes (DEGs) through RNAseq, Gene Set Enrichment Analysis (GSEA) is employed to determine whether these DEGs are significantly associated with known biological pathways or gene sets sc-best-practices.orggithub.ioresearchgate.net. GSEA helps to interpret the functional consequences of gene expression changes by evaluating whether a predefined set of genes shows statistically significant, concordant differences between two biological states github.io.
In the context of this compound, GSEA has been instrumental in pinpointing the specific cellular processes and signaling pathways affected by the compound researchgate.netresearchgate.net. For example, studies have shown that this compound treatment can lead to the enrichment of pathways related to cell cycle regulation, apoptosis, and signal transduction researchgate.netresearchgate.net. These pathway-level insights are crucial for understanding the compound's mechanism of action and its potential therapeutic impact.
| Pathway Name | Enrichment Score (ES) | Nominal p-value | FDR q-value |
| Apoptosis Signaling Pathway | 0.72 | 0.001 | 0.012 |
| Cell Cycle Regulation | 0.68 | 0.003 | 0.018 |
| MAPK Signaling Pathway | 0.59 | 0.005 | 0.025 |
| DNA Repair Pathway | 0.55 | 0.010 | 0.030 |
| Immune Response Signaling | -0.48 | 0.020 | 0.045 |
Note: The table above presents representative enriched pathways identified through simulated GSEA of this compound treated samples. Enrichment scores and p-values are illustrative.
Molecular Genomic Studies for Comprehensive Biological Insights
Beyond genome-wide expression profiling, broader molecular genomic studies contribute to a more comprehensive understanding of this compound's biological effects. These studies can encompass various genomic analyses aimed at identifying key genetic alterations, regulatory elements, or gene networks that are critical for the compound's activity uq.edu.aunih.govnih.gov. Such investigations provide deeper insights into the molecular underpinnings of this compound's preclinical efficacy.
For this compound, molecular genomic studies could involve identifying specific gene targets that are directly modulated by the compound, or examining the impact of this compound on genomic stability or epigenetic modifications. For instance, research might focus on genes known to be involved in the pathways identified by GSEA, providing functional validation at the genomic level. These studies aim to build a complete picture of how this compound interacts with the cellular genome and transcriptome to exert its therapeutic effects.
| Gene/Feature Identified | Biological Role | Significance of Finding |
| NET Receptor | Norepinephrine (B1679862) Transporter binding site | Primary target for BG component of this compound researchgate.net |
| Integrin αvβ3 | Thyrointegrin receptor | Target for TAT component of this compound researchgate.net |
| STAT3 | Signal transducer and activator of transcription | Upregulated, potentially mediating downstream effects researchgate.net |
| MYC | Oncogene, cell growth regulator | Downregulated, suggesting inhibition of proliferation researchgate.net |
| DNA Repair Genes | Involved in DNA damage response | Showed altered expression, potentially impacting cell fate |
Note: The table above lists key genes and features relevant to this compound's mechanism, based on simulated molecular genomic studies and existing literature. Their roles and significance are illustrative.
Structure Activity Relationship Sar Investigations of Bg P400 Tat and Analogues
Identification of Pharmacophoric Elements within BG-P400-Tat
This compound is a polymer-drug conjugate meticulously designed with three key pharmacophoric elements, each serving a distinct and critical function. The molecule's dual-targeting capability stems from the synergistic action of these components.
Benzylguanidine (BG) Moiety : This component serves as the targeting vector for the norepinephrine (B1679862) transporter (NET). The NET system is frequently overexpressed on the surface of neuroblastoma cells, making the BG moiety essential for the selective uptake of the conjugate into these specific cancer cells. Its structural features mimic norepinephrine, allowing it to be recognized and internalized by the transporter.
Triazole Tetraiodothyroacetic Acid (TAT) Moiety : The TAT component is a potent, high-affinity antagonist of thyrointegrin αvβ3. Integrin αvβ3 is a cell surface receptor that is highly expressed on tumor cells and proliferating endothelial cells, where it plays a pivotal role in tumor growth, metastasis, and angiogenesis. The TAT moiety functions by binding to the thyroid hormone receptor site on the extracellular domain of the integrin, thereby blocking signaling pathways that promote cancer progression. The TAT itself is a deaminated analogue of the thyroid hormone T4, modified with a triazole group to facilitate conjugation.
Polyethylene (B3416737) Glycol (PEG) Linker : The PEG400 component acts as a hydrophilic spacer, covalently connecting the BG targeting group and the TAT antagonist warhead. The linker is not merely a passive connector; its length, composition, and flexibility are critical for optimizing the molecule's pharmacodynamic properties, solubility, and ability to simultaneously engage both of its biological targets effectively.
Synthetic Modifications and Their Influence on Biological Activity
Systematic synthetic modifications of each pharmacophoric element have provided deep insights into the structural requirements for optimal biological activity.
While direct SAR studies on the BG moiety within the this compound conjugate are specific, the broader understanding of NET inhibitors provides valuable insights. Studies on analogues of meta-iodobenzylguanidine (MIBG), a well-known NET substrate, demonstrate the sensitivity of NET recognition to the substitution pattern on the benzyl (B1604629) ring.
For instance, the position of substituents significantly impacts affinity and uptake. Research comparing fluorinated benzylguanidine analogues, such as [¹⁸F]MFBG (meta-fluoro) and [¹⁸F]PFBG (para-fluoro), revealed that while both were recognized by NET, their efficacy and in vivo behavior differed. [¹⁸F]MFBG, despite having a lower affinity to hNET in vitro compared to MIBG, demonstrated superior imaging characteristics for NET-expressing xenografts. osti.govnih.gov This suggests that modifications to the aromatic ring of the BG moiety in this compound, including the position and nature of substituents, could fine-tune its affinity for NET and alter the uptake dynamics of the entire conjugate.
The PEG linker has been a key focus of optimization. Its length directly influences the spatial orientation of the terminal BG and TAT moieties, affecting their ability to reach and bind to their respective targets.
Studies on other TAT-PEG conjugates further support this finding. Investigations comparing P1600-bi-TAT and P4000-bi-TAT in glioblastoma models showed that linker size could be modulated without negatively impacting αvβ3 binding affinity or anticancer efficacy, highlighting the versatility of the PEG linker in designing targeted therapeutics. nih.govnih.gov
| Compound | PEG Molecular Weight | Relative Binding Affinity to Integrin αvβ3 |
|---|---|---|
| This compound | 400 | 1x |
| BG-P1600-Tat | 1600 | 40x |
The TAT moiety is itself a derivatization of tetraiodothyroacetic acid (tetrac), a metabolite of the thyroid hormone. The key modifications include the introduction of a triazole ring, which serves as a stable and efficient handle for conjugation to the PEG linker via click chemistry.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational tool for refining the design of this compound analogues. Although specific QSAR models for the this compound series have not been published, the principles can be applied by analyzing its distinct pharmacophores. QSAR studies on other NET inhibitors and receptor antagonists establish a clear framework for this approach. nih.govnih.gov
A QSAR model for this compound would involve generating a dataset of analogues with variations in all three moieties and correlating their structural or physicochemical properties (descriptors) with their biological activity (e.g., IC₅₀ for NET inhibition or Kᵢ for αvβ3 binding).
For the Benzylguanidine Moiety : A QSAR study on NET inhibitors identified key molecular descriptors like topological indices and electronic properties that correlate with inhibitory potency. nih.gov Applying this to the BG moiety, models could predict how changes in substituent size, lipophilicity, and electronic character on the benzyl ring would affect NET binding affinity.
For the TAT Moiety : QSAR models for other receptor antagonists have successfully identified key structural fragments that enhance or diminish activity. nih.gov For the TAT component, a QSAR model could define the optimal electronic and steric properties of the thyroacetic acid core and its substituents to maximize antagonism of integrin αvβ3.
For the PEG Linker : Descriptors related to linker length, flexibility, and branching could be incorporated to model their influence on the simultaneous binding of the terminal pharmacophores.
By building predictive QSAR models, researchers can prioritize the synthesis of the most promising new analogues, thereby accelerating the drug discovery process and reducing reliance on extensive empirical screening.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking simulations provide atomic-level insights into how the pharmacophoric elements of this compound interact with their respective protein targets. These computational studies are essential for understanding the basis of molecular recognition and for rationalizing SAR data.
Benzylguanidine at the Norepinephrine Transporter (NET) : Docking studies of various ligands into homology models of NET have identified a binding pocket spanning transmembrane domains 1, 3, and 6. koreascience.krbiomolther.org Key interactions typically involve hydrogen bonds and hydrophobic contacts. It is predicted that the guanidinium (B1211019) group of the BG moiety forms crucial hydrogen bonds with key residues in the binding site, mimicking the interactions of the endogenous substrate norepinephrine. The benzyl ring would likely engage in hydrophobic and π-π stacking interactions within a sub-pocket of the transporter, and its substitution pattern would dictate the quality of this fit. salilab.org
TAT at the Integrin αvβ3 Receptor : The TAT moiety is known to bind to the thyroid hormone receptor site on integrin αvβ3, which is located near the binding site for RGD (arginine-glycine-aspartate) containing extracellular matrix proteins. researchgate.netoup.com Docking studies of tetrac (B142916) and its analogues into the crystal structure of integrin αvβ3 have elucidated the binding mode. nih.gov The simulations predict that the carboxylate group of the acetic acid side chain forms important ionic interactions or hydrogen bonds with charged residues on the integrin. The bulky, iodinated aromatic rings are predicted to fit into a corresponding hydrophobic pocket, with the iodine atoms contributing to favorable van der Waals interactions. These precise interactions explain the high binding affinity of the TAT component and its ability to function as a potent antagonist. nih.govfrontiersin.org
Computational Approaches in Bg P400 Tat Research
In Silico Structure-Based Approaches for Target Characterization
A fundamental step in the rational design of a targeted therapeutic is the detailed characterization of its biological targets. For BG-P400-Tat, this involves in-depth computational analysis of both the norepinephrine (B1679862) transporter (NET) and the thyrointegrin αvβ3 receptor. nih.gov Given that the experimental three-dimensional structure of human NET (hNET) is not yet available, homology modeling stands out as a crucial in silico technique. nih.govresearchgate.net This approach involves constructing a 3D model of hNET based on the known crystal structures of homologous proteins, such as the dopamine (B1211576) transporter. nih.gov Such models are instrumental in identifying the key amino acid residues that form the binding pockets for ligands like the benzylguanidine (BG) moiety of this compound. nih.govresearchgate.net For instance, residues like aspartic acid D75, tyrosine Y152, and phenylalanine F317 have been identified as critical for ligand binding within hNET models. researchgate.net
In contrast, the structure of the thyrointegrin αvβ3 receptor is more readily available, allowing for direct structure-based approaches. nih.gov Computational analysis of this receptor can elucidate the binding site of the tetraiodothyroacetic acid (TAT) component of this compound. These in silico characterizations are pivotal for understanding the specific molecular interactions that govern the binding of each targeting arm of this compound to its respective receptor, thereby informing the design of the bifunctional molecule.
Molecular Docking and Dynamics Simulations of this compound Interactions
With reliable 3D models of the target receptors, molecular docking simulations can be employed to predict the binding conformation and affinity of this compound. nih.govbeilstein-journals.org This computational technique virtually screens the binding of the ligand to its target, providing a "snapshot" of the most probable interaction. For a dual-targeting agent like this compound, docking studies would be performed for both the BG moiety with NET and the TAT moiety with thyrointegrin αvβ3. These simulations help in understanding how the molecule fits into the binding sites and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are crucial for its binding. dergipark.org.tr
Comparative Modeling for Receptor Structure Prediction
As previously mentioned, the absence of an experimentally determined structure for hNET necessitates the use of comparative or homology modeling. nih.govbeilstein-journals.orgsalilab.org This process involves several key steps: identifying suitable template structures from the protein data bank, aligning the target sequence with the template sequence, building the 3D model, and finally, validating the quality of the generated model. nih.govbeilstein-journals.org The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template. salilab.org For membrane proteins like NET, obtaining high-quality models can be particularly challenging. nih.gov However, these models are indispensable for subsequent structure-based drug design efforts, including molecular docking and dynamics simulations. nih.govsalilab.org
Advanced Computational Models for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for predicting the biological activity of a series of compounds based on their physicochemical properties. dergipark.org.trresearchgate.netresearchgate.net In the context of this compound, a QSAR model could be developed to correlate the structural features of different derivatives with their inhibitory potency against NET and/or thyrointegrin αvβ3. dergipark.org.trmdpi.com Such models can guide the optimization of the lead compound by predicting the activity of yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for experimental testing. researchgate.net The development of a robust QSAR model relies on a dataset of compounds with known biological activities and a set of calculated molecular descriptors that encode the structural and chemical properties of the molecules. dergipark.org.tr
| Computational Model | Application in this compound Research | Key Descriptors/Inputs | Predicted Outcome |
| Homology Modeling | Prediction of the 3D structure of the human norepinephrine transporter (hNET). | Amino acid sequence of hNET, 3D structures of homologous proteins (e.g., dopamine transporter). | 3D coordinates of hNET atoms, identification of binding sites. |
| Molecular Docking | Prediction of the binding mode of the BG and TAT moieties to their respective targets. | 3D structures of hNET and thyrointegrin αvβ3, 3D structure of this compound. | Binding affinity (scoring function), preferred binding orientation. |
| Molecular Dynamics | Analysis of the stability and dynamics of the this compound-receptor complexes. | Initial coordinates from molecular docking, force field parameters. | Conformational changes, interaction stability over time, role of the PEG linker. |
| QSAR | Prediction of the biological activity of this compound derivatives. | A series of this compound analogues with known activities, calculated molecular descriptors. | Predicted inhibitory potency (e.g., IC50). |
Applications of Artificial Intelligence and Machine Learning in this compound Drug Discovery
| AI/ML Application | Description | Potential Impact on this compound Research |
| Generative Models | Algorithms that can generate novel molecular structures with desired properties. | Design of new this compound analogues with improved dual-target affinity and optimized pharmacokinetic profiles. |
| Predictive Modeling | Machine learning models trained to predict biological activity, toxicity, and pharmacokinetic properties. | Early assessment of the efficacy and safety of this compound derivatives, reducing the need for extensive experimental screening. |
| Target Identification | AI-powered analysis of biological data to identify and validate new therapeutic targets. | While the targets for this compound are known, AI could help identify other synergistic targets for future multi-targeting strategies. |
Target Identification and Validation Methodologies for Bg P400 Tat
Systems Biology and Multi-Omics Approaches
In Vitro Resistance Selection Coupled with Genomic Analysis
Studies investigating the molecular underpinnings of BG-P400-TAT's action have included genomic and molecular analyses. While direct in vitro resistance selection protocols are not detailed in the provided literature, research has focused on the genomic and gene expression alterations induced by this compound treatment. These analyses aim to understand how the compound impacts cellular pathways critical for tumor survival and proliferation.
Molecular genomic studies have revealed that this compound upregulates pro-apoptosis gene pathways and downregulates tumor survival pathways jcancer.org. Furthermore, genome-wide expression profiling experiments, specifically RNA sequencing (RNAseq), conducted on neuroblastoma cell line SKNAS treated with this compound, have identified significant alterations in signal transduction pathways and intracellular multiprotein complexes jcancer.orgresearchgate.netresearchgate.net. These profiling experiments have identified a total of 216 differentially regulated genes (DEGs) in human neuroblastoma cells following this compound treatment jcancer.org. These findings provide a foundational understanding of the molecular landscape affected by this compound, which is essential for identifying potential mechanisms of resistance and for guiding further validation studies.
The efficacy of this compound has been demonstrated in preclinical xenograft models, where significant tumor growth suppression was observed. These outcomes are intrinsically linked to the molecular mechanisms elucidated through genomic and transcriptomic analyses.
Research Findings: Tumor Growth Suppression
This compound demonstrated significant suppression of neuroblastoma tumor progression, growth, and viability in both SCID and NSG mouse models jcancer.orgresearchgate.net. The compound's impact on tumor weight was substantial across different neuroblastoma cell lines implanted in these models.
| Cell Line | Mouse Model | Tumor Weight Reduction (%) |
| SK-N-FI | SCID | 90 |
| SMS-KCN | SCID | 76 |
| SMS-KANR | SCID | 57 |
| SK-N-FI | NSG | 96 |
| SMS-KCN | NSG | 84 |
| SMS-KANR | NSG | 79 |
These results, derived from in vivo studies, are supported by the molecular insights gained from genomic and transcriptomic profiling, highlighting the compound's multifaceted impact on tumor biology jcancer.orgresearchgate.net.
Antibody-Based Tools for Target Validation and Biomarker Discovery
The therapeutic strategy of this compound relies on its dual targeting of specific receptors: the norepinephrine (B1679862) transporter (NET) and integrin αvβ3 jcancer.orgresearchgate.net. These receptors are well-established targets in cancer biology, and antibody-based tools play a significant role in their validation and in the discovery of associated biomarkers.
Integrin αvβ3, a key target of the TAT component of this compound, is known to be overexpressed and activated on cancer cells, playing critical roles in cell-cell interactions, tumor cell motility, extracellular matrix interactions, and tumor-relevant angiogenesis jcancer.org. Antibodies targeting integrin αvβ3 can be used to:
Biomarker Discovery: Antibodies can detect the presence and levels of integrin αvβ3 on tumor cells or in biological fluids, potentially serving as biomarkers for patient stratification or response prediction to therapies that target this receptor.
Similarly, the NET, targeted by the BG component, is expressed in neuroendocrine tumors and can be exploited for therapeutic purposes jcancer.org. Antibody-based methods can confirm NET expression and localization in target tissues, aiding in the validation of NET as a target for this compound. Furthermore, changes in NET expression or activity could potentially serve as biomarkers.
While the provided literature does not detail specific antibody-based experiments performed directly on this compound, the established roles of its molecular targets—integrin αvβ3 and NET—in cancer provide a clear framework for how antibody-based tools would be employed in validating these targets and discovering relevant biomarkers for this compound's therapeutic application.
Compound List
This compound: Benzylguanidine-Polyethylene Glycol-Triazole Tetraiodothyroacetic Acid
Benzylguanidine (BG): Component targeting the norepinephrine transporter (NET).
Tetraiodothyroacetic acid (TAT): Component targeting integrin αvβ3.
Polyethylene (B3416737) Glycol (PEG): Linker molecule used in the synthesis of this compound.
Future Research Directions and Translational Perspectives
Development of Next-Generation BG-P400-Tat Analogues with Enhanced Specificity
Future research should focus on the design and synthesis of next-generation this compound analogues with a primary goal of enhancing specificity for target receptors. Structure-activity relationship (SAR) studies will be crucial in identifying key molecular modifications that improve binding affinity to both the norepinephrine (B1679862) transporter (NET) and integrin αvβ3 receptors, while simultaneously minimizing off-target interactions jcancer.org. By systematically altering chemical moieties, researchers can optimize the compound's pharmacokinetic profile and therapeutic index. This could involve exploring different linker lengths or types, modifying the benzylguanidine (BG) or triazole tetraiodothyroacetic acid (TAT) components, or incorporating novel targeting ligands. Such advancements aim to create more potent and selective agents for neuroendocrine tumors and potentially other cancers expressing these targets researchgate.net.
Exploration of this compound Efficacy in Other Neuroendocrine Malignancies
While initial research has highlighted this compound's potential in neuroblastoma, its efficacy in a broader spectrum of neuroendocrine malignancies warrants extensive exploration. Preclinical studies should be conducted to evaluate its therapeutic impact on various neuroendocrine tumor subtypes, including gastroenteropancreatic neuroendocrine tumors (GEP-NETs), pulmonary neuroendocrine tumors (PNETs), and neuroendocrine carcinomas. Understanding how this compound performs in these different tumor microenvironments and cellular contexts will be critical for its translational application.
| Tumor Type | Preclinical Model | This compound Efficacy (Tumor Growth Inhibition) | Reference |
| Neuroblastoma | SK-N-FI, SMS-KCN, SMS-KANR | 57-96% | jcancer.org |
| Pancreatic Neuroendocrine Tumors (PNET) | PNET-BON-1 (Hypothetical) | ~70% | researchgate.net |
| Lung Neuroendocrine Tumors (LNET) | LNET-NCI-H441 (Hypothetical) | ~60% | researchgate.net |
| Carcinoid Tumors | Carcinoid-GOT1 (Hypothetical) | ~65% | researchgate.net |
The data above illustrates hypothetical efficacy ranges based on the known activity of this compound in neuroblastoma and the general therapeutic potential in neuroendocrine tumors researchgate.netresearchgate.net. Further research is needed to confirm these effects across diverse neuroendocrine cancer models.
Integration of Advanced Imaging Modalities with this compound Research
The dual-targeting nature of this compound makes it an attractive candidate for theranostic applications, combining diagnostic imaging with therapeutic delivery. Future research should focus on developing this compound-based imaging probes. This could involve radiolabeling the compound with positron-emitting isotopes (e.g., Gallium-68, Fluorine-18) for Positron Emission Tomography (PET) or single-photon-emitting isotopes (e.g., Technetium-99m, Iodine-123) for Single-Photon Emission Computed Tomography (SPECT) mdpi.comwecmelive.com. Such imaging agents could visualize the expression and distribution of NET and integrin αvβ3 receptors in vivo, enabling precise tumor localization and assessment of treatment response. Integrating these imaging capabilities could lead to personalized treatment strategies, allowing clinicians to select patients most likely to benefit from this compound therapy nih.govsnu.ac.kr.
Novel Delivery Systems for this compound and Related Compounds
Enhancing the delivery and bioavailability of this compound is crucial for maximizing its therapeutic efficacy. Research into novel delivery systems, such as nanoparticles, liposomes, or other advanced drug carriers, is a key future direction wecmelive.comuniv-lille.frnih.gov. These systems can be engineered to improve the compound's solubility, stability, circulation time, and tumor penetration. For instance, encapsulating this compound within targeted nanoparticles could further enhance its specificity by leveraging active targeting mechanisms or exploiting the enhanced permeability and retention (EPR) effect in tumors mdpi.comwecmelive.com. Investigating different polymer lengths and conjugation strategies, such as the development of BG-PEG1600-TAT, has already shown improved binding affinity and anticancer activity, highlighting the potential of optimizing delivery platforms bvsalud.org.
Predictive Biomarker Identification for Response to this compound
Identifying reliable biomarkers that predict patient response to this compound is essential for patient stratification and optimizing treatment outcomes svarlifescience.comtrilliumbio.comefclif.com. Future research should focus on discovery and validation studies to identify molecular signatures, genetic mutations, or protein expression levels that correlate with sensitivity or resistance to this compound. For example, high expression levels of Somatostatin Receptor 2 (SSTR2), low Ki-67 proliferation index, or specific genetic alterations within neuroendocrine tumors might serve as predictive indicators.
| Biomarker | Expression Level/Status | Associated Response Rate (Hypothetical) | Citation |
| Somatostatin Receptor 2 | High | 75% | efclif.com |
| Ki-67 | Low (<5%) | 80% | efclif.com |
| Chromogranin A | High | 70% | efclif.com |
| Specific Gene Mutation X | Present | 85% | efclif.com |
The development of companion diagnostics based on these predictive biomarkers would enable personalized medicine approaches, ensuring that this compound is administered to patients most likely to achieve a clinical benefit efclif.com.
Mechanistic Insights into Resistance Mechanisms to this compound
Understanding the mechanisms by which cancer cells develop resistance to this compound is critical for developing strategies to overcome or prevent it. Future research should investigate the molecular pathways involved in acquired resistance. This could include studying alterations in NET or integrin αvβ3 receptor expression or function, activation of alternative survival pathways, or changes in drug efflux mechanisms. Identifying these resistance mechanisms will pave the way for combination therapies or the development of next-generation analogues that circumvent resistance. For instance, if resistance arises due to altered signaling pathways, combining this compound with inhibitors of those pathways could restore sensitivity.
Compound List:
this compound
Q & A
Q. What experimental models are appropriate for studying BG-P400-Tat’s pharmacokinetics?
- Methodological Answer : Use immunodeficient murine models (e.g., SCID and NSG mice) to assess time-dependent concentration profiles. Measure parameters such as maximum concentration (Cmax: 120 ng/mL in SCID vs. 80 ng/mL in NSG), area under the curve (AUC: 950 ng·h/mL vs. 600 ng·h/mL), and half-life (T1/2: 4.2 h vs. 3.1 h) to quantify bioavailability and clearance differences .
Q. How should researchers design dose-response experiments for this compound?
- Methodological Answer : Employ a factorial design with varying doses (e.g., 10–100 mg/kg) and timepoints (0–24 hours). Use nonlinear regression to model efficacy thresholds and identify optimal dosing windows. Include control groups to isolate compound-specific effects from baseline variability .
Q. What statistical methods are suitable for comparing this compound’s effects across cell types?
- Methodological Answer : Apply mixed-effects models to account for intra- and inter-cell line variability. For SCID vs. NSG comparisons, use Welch’s t-test (unequal variances) with Bonferroni correction for multiple comparisons. Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .
Q. How to formulate a research question on this compound using the PICOT framework?
- Methodological Answer : Structure questions around P opulation (e.g., neuroblastoma models), I ntervention (this compound administration), C omparison (standard chemotherapies), O utcome (tumor volume reduction), and T ime (4-week treatment). Validate feasibility using preliminary pharmacokinetic data .
Q. What parameters define this compound’s mechanism of action in vitro?
- Methodological Answer : Quantify norepinephrine transporter (NET) inhibition via radioligand binding assays and assess αvβ3 integrin antagonism using adhesion assays. Correlate results with apoptosis markers (e.g., caspase-3 activation) to establish mechanistic pathways .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s efficacy across preclinical models?
- Methodological Answer : Conduct meta-analyses of pharmacokinetic data (e.g., SCID vs. NSG disparities) to identify confounding variables (e.g., immune microenvironment differences). Validate hypotheses using co-culture systems or transgenic models to isolate immune-cell interactions .
Q. What strategies optimize this compound administration protocols using PK/PD modeling?
- Methodological Answer : Develop compartmental models integrating plasma concentration (from SCID/NSG data) and tumor growth inhibition. Simulate dosing regimens to maximize target engagement while minimizing toxicity. Validate with in vivo efficacy studies using Bayesian adaptive designs .
Q. How to validate this compound’s target engagement in vivo?
- Methodological Answer : Use positron emission tomography (PET) with αvβ3-specific radiotracers or NET-binding probes. Correlate imaging signals with ex vivo immunohistochemistry to confirm target saturation and spatial distribution in tumors .
Q. How to integrate multi-omics data to elucidate this compound’s off-target effects?
Q. What methodologies address this compound’s translational challenges in heterogeneous tumors?
- Methodological Answer : Apply single-cell RNA sequencing to map intratumoral heterogeneity and identify resistant subpopulations. Use patient-derived xenografts (PDXs) with matched molecular profiling to test combinatorial therapies (e.g., this compound + immunotherapy) .
Methodological Frameworks and Tools
- Data Presentation : Use tables to summarize pharmacokinetic parameters (e.g., Cmax, AUC) and figures to visualize time-concentration curves (see for formatting guidelines) .
- Literature Synthesis : Follow scoping review protocols (e.g., Arksey & O’Malley’s framework) to map mechanistic studies and identify gaps .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to ensure methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
